tert-Butyl (5-(diethylamino)pentan-2-yl)carbamate
Description
tert-Butyl (5-(diethylamino)pentan-2-yl)carbamate is a carbamate-protected amine derivative characterized by a branched alkyl chain with a diethylamino group at the terminal position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structure combines a tert-butoxycarbonyl (Boc) group, which serves as a protective group for amines, with a pentan-2-yl backbone functionalized with diethylamino and carbamate moieties. The Boc group enhances solubility in organic solvents and prevents undesired reactions during multi-step syntheses .
Properties
Molecular Formula |
C14H30N2O2 |
|---|---|
Molecular Weight |
258.40 g/mol |
IUPAC Name |
tert-butyl N-[5-(diethylamino)pentan-2-yl]carbamate |
InChI |
InChI=1S/C14H30N2O2/c1-7-16(8-2)11-9-10-12(3)15-13(17)18-14(4,5)6/h12H,7-11H2,1-6H3,(H,15,17) |
InChI Key |
SKGGLJISKPQODA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl (5-bromopentan-2-yl)carbamate
Bromination of pentan-2-ylamine derivatives is achieved using hydrobromic acid or phosphorus tribromide. Subsequent Boc protection yields tert-butyl (5-bromopentan-2-yl)carbamate, a critical intermediate for diethylamino functionalization. For instance, tert-butyl (5-bromothiazol-2-yl)carbamate was synthesized via bromination of the corresponding thiazole precursor, followed by Boc protection in 78% yield.
Substitution with Diethylamine
The bromide intermediate undergoes nucleophilic displacement with diethylamine under mild basic conditions. In a protocol analogous to the synthesis of N-(5-amino(2-pyridyl))(tert-butoxy)carboxamide, substitution reactions are conducted in polar aprotic solvents (e.g., DMF or THF) with potassium carbonate as a base, achieving >90% conversion. Steric hindrance at the terminal carbon is minimal, favoring an SN2 mechanism.
Reaction conditions :
- Solvent : DMF or THF
- Base : K₂CO₃ or Cs₂CO₃
- Temperature : 60–80°C for 12–24 hours
- Yield : 85–95% (extrapolated from analogous reactions)
Palladium-Catalyzed Coupling Approaches
Palladium-mediated cross-coupling offers a robust alternative for introducing the diethylamino group. This method is particularly advantageous for substrates sensitive to harsh substitution conditions.
Buchwald-Hartwig Amination
In the synthesis of N-(9-((5-(diethylamino)pentan-2-yl)amino)-6-methoxyacridin-3-yl)piperidine-1-carboxamide, a palladium-catalyzed coupling between a bromopentane derivative and diethylamine was employed. The reaction utilized [(π-allyl)PdCl]₂ and cBRIDP as catalysts, achieving quantitative conversion under mild conditions.
Optimized protocol :
Reductive Amination
For substrates containing ketone functionalities, reductive amination with diethylamine and sodium cyanoborohydride (NaBH₃CN) provides an efficient route. This method circumvents the need for pre-halogenation and is compatible with Boc-protected amines.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 24h | 85–95% | Scalable, minimal catalyst requirements | Requires halogenated intermediates |
| Pd-Catalyzed Coupling | [(π-allyl)PdCl]₂, KOH, THF/MeOH, 24h | 90–98% | High selectivity, mild conditions | Costly catalysts, oxygen sensitivity |
| Reductive Amination | NaBH₃CN, MeOH, rt, 12h | 70–80% | No pre-functionalization needed | Lower yields, competing imine formation |
Chemical Reactions Analysis
tert-Butyl (5-(diethylamino)pentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl (5-(diethylamino)pentan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(diethylamino)pentan-2-yl)carbamate involves the protonation of the tert-butyl carbamate group, followed by the loss of the tert-butyl cation, resulting in the formation of carbamic acid. Decarboxylation of the carbamic acid leads to the release of a free amine . This mechanism is crucial for its biochemical activity and interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with other Boc-protected amines, but key differences in substituents and backbone configurations lead to distinct chemical, physical, and biological properties. Below is a comparative analysis with selected analogs:
Key Observations :
- Backbone Rigidity : Unlike the flexible pentan-2-yl chain in the target compound, analogs like 5k–5p incorporate rigid thiazine or aromatic rings, which influence conformational stability and binding affinity in biological systems .
- Synthetic Yields : Higher yields (e.g., 97% for 5p ) correlate with optimized reaction conditions (e.g., cyclopropylamine’s small steric profile), whereas lower yields (e.g., 22% for 5j ) reflect challenges in introducing bulkier substituents .
Physicochemical Properties
Key Observations :
- Protective Group Stability : Both compounds rely on Boc protection, but the presence of electron-withdrawing groups (e.g., fluorine) in the pyrimidine analog may alter hydrolysis kinetics .
Biological Activity
tert-Butyl (5-(diethylamino)pentan-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 227.35 g/mol
The compound features a tert-butyl group, a diethylamino moiety, and a carbamate functional group, which contribute to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This mechanism is relevant in contexts such as enzyme-catalyzed reactions and receptor interactions in pharmacological applications.
Antimalarial Activity
Recent studies have demonstrated that derivatives of carbamate compounds exhibit significant antimalarial activity. For instance, compounds structurally related to this compound have shown IC50 values in the nanomolar range against Plasmodium falciparum, indicating strong potential for further development as antimalarial agents .
Table 1: Antimalarial Activity of Related Compounds
| Compound | Strain | IC50 (nM) |
|---|---|---|
| 7a | 3D7 | 3.27 |
| 7g | K1 | 9.79 |
| 7p | K1 | 11.52 |
Cytotoxicity Studies
In vitro cytotoxicity assays using the Vero cell line have indicated that several derivatives maintain high selectivity indices, suggesting a favorable safety profile. For example, selectivity indices for certain derivatives ranged from 37,281 to 8,024 compared to chloroquine . This suggests that while these compounds are effective against malaria, they exhibit minimal toxicity towards human cells.
Table 2: Cytotoxicity Selectivity Indices
| Compound | Selectivity Index |
|---|---|
| 7a | 37,281 |
| 7g | 22,727 |
| 7p | 8,024 |
Case Studies
A notable case study involved the synthesis and evaluation of various side-chain variants of carbamate derivatives. The study found that modifications in the side chain significantly influenced both antimalarial potency and cytotoxicity profiles. For instance, replacing the diethylamino function with more metabolically stable groups led to enhanced biological activity against resistant strains of P. falciparum.
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond antimalarial properties. Its ability to interact with various enzymes positions it as a candidate for drug development targeting specific diseases such as Alzheimer's disease through β-secretase inhibition . Furthermore, its role as an intermediate in synthesizing drugs targeting specific receptors highlights its versatility in pharmaceutical applications.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particulates are generated .
- Ventilation : Work in a fume hood to minimize inhalation risks, especially due to potential respiratory tract irritation (H335) .
- First Aid : For skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
- Storage : Store in a dry, ventilated area away from incompatible materials (e.g., strong acids/bases) .
Q. What are common synthetic strategies for tert-butyl carbamate derivatives, and how does the tert-butyl group function in these syntheses?
- Methodological Answer :
- Protection Strategy : The tert-butyl group acts as a transient protecting group for amines, enabling selective reactions at other functional sites. Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane) .
- Stepwise Synthesis :
Amine protection via tert-butoxycarbonyl (Boc) reagents.
Functional group transformations (e.g., alkylation, acylation).
Final deprotection to yield the target amine .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of tert-butyl carbamate derivatives?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental design. For example, ICReDD uses computational workflows to narrow optimal reaction conditions (e.g., solvent, temperature) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yields or side products. Virtual screening reduces trial-and-error steps by 30–50% .
Q. How should researchers resolve contradictions in spectroscopic data during characterization of tert-butyl carbamate intermediates?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and HRMS data. For example, unexpected peaks in ¹H NMR may indicate rotamers; variable-temperature NMR can confirm dynamic equilibria .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding patterns, as demonstrated in studies of carbamate derivatives with 3D crystal packing .
Q. What experimental parameters influence diastereoselectivity in chiral tert-butyl carbamate synthesis?
- Methodological Answer :
- Catalytic Systems : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) enhance enantiomeric excess (ee).
- Solvent and Temperature : Polar aprotic solvents (e.g., THF) at low temperatures (−78°C) favor kinetic control, improving diastereoselectivity by 20–40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
